molecular formula C28H24N4O2 B2389124 (E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 956184-26-2

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2389124
CAS No.: 956184-26-2
M. Wt: 448.526
InChI Key: YFZQSQYJOSZNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic enamide derivative with a pyrazole core substituted by aryl and methoxy groups. Its structure features:

  • A pyrazole ring substituted at positions 1 (phenyl), 3 (4-methoxyphenyl), and 4 (linked to the enamide moiety).
  • A cyano group conjugated to an α,β-unsaturated enamide system.
  • A 2,6-dimethylphenyl group as the terminal amide substituent.

This compound is hypothesized to exhibit biological activity due to structural similarities to pyrazole-based pharmaceuticals, such as antiarrhythmic or antiplatelet agents .

Properties

IUPAC Name

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-19-8-7-9-20(2)26(19)30-28(33)22(17-29)16-23-18-32(24-10-5-4-6-11-24)31-27(23)21-12-14-25(34-3)15-13-21/h4-16,18H,1-3H3,(H,30,33)/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQSQYJOSZNTM-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles have attracted significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name (E)2cyanoN(2,6dimethylphenyl)3[3(4methoxyphenyl)1phenylpyrazol4yl]prop2enamide\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC23H24N4O2
Molecular Weight396.46 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, similar pyrazole derivatives have shown to inhibit caspases involved in apoptosis, leading to reduced cell viability in cancer cell lines .
  • Receptor Modulation : It may interact with receptors that modulate inflammatory responses or pain pathways. The structure suggests potential interactions with cyclooxygenase enzymes or other inflammatory mediators .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and UACC-257 (melanoma). The results indicated a significant reduction in cell viability with an IC50 value comparable to established anticancer agents .
Cell LineIC50 Value (µM)Reference
MCF739.70
UACC-257Not specified

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties through the inhibition of prostaglandin synthesis:

  • Prostaglandin E2 Synthase Inhibition : Analogous compounds have shown significant inhibition of prostaglandin E2 synthase, suggesting a potential role in reducing inflammation .

Antimicrobial Activity

Preliminary data indicate that the compound may possess antimicrobial properties:

  • In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have focused on the biological effects of pyrazole derivatives similar to the compound :

  • Cytotoxicity Assays : A study reported the cytotoxic effects of pyrazole analogs on human cancer cell lines, highlighting their ability to induce apoptosis through caspase activation pathways .
  • Molecular Docking Studies : Research utilizing molecular docking simulations has provided insights into the binding affinities of pyrazole derivatives to various biological targets, reinforcing their potential as drug candidates for treating cancer and inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Aryl Substitutions

The compound shares structural motifs with 3,5-diphenyl-1H-pyrazole derivatives described in . Key comparisons include:

Feature Target Compound 3,5-Diphenylpyrazole Derivatives ()
Core Structure 1-phenylpyrazole with 3-(4-methoxyphenyl) substitution 3,5-diphenylpyrazole
Functional Groups Cyano-enamide, 2,6-dimethylphenylamide Hydroxy, acetyl, or amino-hydroxypropoxy esters
Synthetic Route Likely involves condensation of pyrazole intermediates (analogous to ) Derived from 4-hydroxy-3,5-diphenyl-2-pyrazoline via esterification
Reported Bioactivity Not explicitly stated in evidence Antiarrhythmic, sedative, platelet antiaggregating activities

Key Differences :

  • The 4-methoxyphenyl substituent may improve lipophilicity and membrane permeability relative to simpler phenyl groups.
Pyran-Pyrazole Hybrids ()

Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) share a pyrazole-pyran hybrid scaffold. While structurally distinct, their synthesis via condensation of pyrazole precursors (e.g., compound 10 with malononitrile) suggests shared synthetic methodologies .

Parameter Target Compound Pyran-Pyrazole Hybrids ()
Scaffold Pyrazole-enamide Pyran fused to pyrazole
Functional Groups Cyano, enamide, methoxyphenyl Amino, hydroxy, cyano/carboxylate
Potential Applications Undefined (structural analogy to bioactive pyrazoles) Not explicitly stated; likely explored for diverse bioactivity

Q & A

Q. Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole Formation3-(4-Methoxyphenyl)-1-phenylpyrazole, K2CO37892
Amide CouplingHATU, DIPEA, THF, 0°C → RT6595
Isomer SeparationSFC (Chiralpak® OD, 20% MeOH-DMEA/CO₂)85>98% ee

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalStructural Assignment
1H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H)Pyrazole C–H
δ 2.31 (s, 6H)2,6-Dimethylphenyl CH3
IR (ATR)2225 cm⁻¹C≡N stretch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.